molecular formula C8H11NO B098021 2-Methoxy-3-methylaniline CAS No. 18102-30-2

2-Methoxy-3-methylaniline

Cat. No. B098021
CAS RN: 18102-30-2
M. Wt: 137.18 g/mol
InChI Key: FMLJHAHJVYPRAV-UHFFFAOYSA-N
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Description

2-Methoxy-3-methylaniline is a chemical compound that is a derivative of aniline, where a methoxy group is attached to the benzene ring at the second position and a methyl group at the third position. This compound is of interest due to its potential applications in polymer synthesis and its unique chemical and physical properties.

Synthesis Analysis

The synthesis of derivatives of 2-methoxyaniline, such as (E)-N-((2-ethoxynaphthalen-1-yl)methylene)-3-methylaniline, involves characterizing the compound using techniques like single-crystal X-ray diffraction, FT-IR, UV–Visible spectroscopy, and computational methods . The synthesis process is not detailed for 2-methoxy-3-methylaniline specifically, but the methods used for its derivatives could provide insights into potential synthesis routes.

Molecular Structure Analysis

The molecular structure and interactions of compounds related to 2-methoxyaniline have been studied using X-ray crystallography, which reveals intra- and intermolecular interactions. Computational methods such as geometry optimizations and IR frequency calculations have been performed to understand the molecular geometries of these compounds .

Chemical Reactions Analysis

The electropolymerization of 2-methoxyaniline has been studied, showing that the polymerization kinetics and the properties of the resulting polymer are dependent on the monomer concentration. At low concentrations, phenazinic units are inserted, yielding a redox-type polymer. The polymerization mechanism proposed includes a head-to-head coupling of oligomers or polymer chains, which introduces phenazine-type units and acts as a termination step .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methoxyaniline have been explored in various studies. For instance, when polymerized in a water/pentane biphasic system, 2-methoxyaniline forms water-soluble oligomers and insoluble polymeric products, which can be manipulated to create thin films or micrometer-sized spherical particles . Additionally, the thermodynamic and transport properties of 2-methoxyaniline in binary mixtures with various functional groups have been investigated, providing insights into interactions such as hydrogen bonding and π-π complex formation .

Scientific Research Applications

  • 2-Methoxy-3-methylaniline

  • 3-Methoxy-4-methylaniline

  • Basicity Alteration Due To Ortho Effect In Methoxy Aniline System

  • 2-Methoxy-3-pyridinylboronic acid

  • 2-Methoxy-4-methylaniline

  • 2-Methoxy-3-pyridinylboronic acid

Safety And Hazards

2-Methoxy-3-methylaniline is labeled with the signal word “Warning” and is associated with hazard statements H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-methoxy-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-4-3-5-7(9)8(6)10-2/h3-5H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMLJHAHJVYPRAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20495171
Record name 2-Methoxy-3-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20495171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-3-methylaniline

CAS RN

18102-30-2
Record name 2-Methoxy-3-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20495171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
K Peschke, M Metzler - Journal of chemical ecology, 1982 - Springer
… -methyl- 1,4-benzoquinone, and 2-methoxy-6-methyl- 1,4-benzoquinone were synthesized by oxidation with potassium nitrosodisulfonate (Fremy's radical) of 2-methoxy-3-methylaniline…
Number of citations: 39 link.springer.com
T Moriuchi, K Ikeuchi, T Hirao - Dalton Transactions, 2013 - pubs.rsc.org
The reaction of the oxidovanadium(V) complexes with N,N-dimethylhydrazine was demonstrated to afford the corresponding vanadium(V) dimethylhydrazido complexes. The …
Number of citations: 8 pubs.rsc.org
C Lembacher-Fadum, S Gissing, G Pour… - Monatshefte für Chemie …, 2021 - Springer
Ecteinascidin-743 (Trabectidin, Trabectedin ® , Yondelis ® ) is a synthetically obtained pharmaceutical drug originally isolated from a marine tunicate. Trabectedin is used for the …
Number of citations: 3 link.springer.com
JB Hendrickson - Journal of the American Chemical Society, 1971 - ACS Publications
Synthesis design for substituted aromatics Page 1 6854 the remaining series of reactions, reading backwards in sequence with each operation separated by a semicolon.19 For each …
Number of citations: 21 pubs.acs.org

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